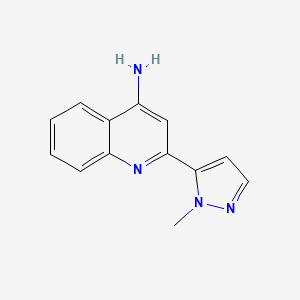

2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. Quinoline is a nitrogenous tertiary base, while pyrazole is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-amine typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method involves the reaction of 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with pyrazole boronic ester, followed by deprotection under hydrochloric acid medium . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the final compound with good efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Friedländer Condensation

A primary synthesis route involves the Friedländer condensation , which combines anthranilaldehyde derivatives with pyrazolones. This method forms a bond between the quinoline’s N9 nitrogen and the pyrazole’s C5 position, yielding the fused heterocyclic structure .

Key Features :

-

Reactants : Anthranilaldehyde, o-aminoacetophenones, or pyrazolones.

-

Product : Pyrazoloquinoline derivatives with high structural fidelity.

-

Limitations : Requires availability of specific o-aminocarbonyl compounds .

Alternative Methods

-

Multicomponent Reactions : Combines quinoline derivatives with hydrazines to form pyrazoloquinolines .

-

Formylation : Use of Vilsmeier–Haack reagents to introduce formyl groups, enabling further derivatization .

Amine Group Reactivity

The quinolin-4-amine moiety participates in:

-

Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) to form amides.

-

Alkylation : Coupling with alkyl halides or alkylating agents (e.g., methyl iodide).

-

Condensation Reactions : Formation of imines or hydrazones with carbonyl compounds.

Pyrazole Ring Reactivity

The 1H-pyrazol-5-yl moiety undergoes:

-

Electrophilic Substitution : At positions 3 or 4, depending on directing groups .

-

Cycloaddition : Potential [4+2] Diels-Alder reactions with dienes .

-

Nucleophilic Aromatic Substitution : If activated by electron-withdrawing groups .

Quinoline Ring Reactivity

The quinoline backbone is prone to:

-

Electrophilic Aromatic Substitution : At positions influenced by the amine group (e.g., C2, C3) .

-

Metal-Mediated Cross-Coupling : Suzuki or Buchwald-Hartwig reactions for C–C bond formation.

Friedländer Condensation Mechanism

The reaction proceeds via:

-

Aldehyde-Ketone Condensation : Formation of an intermediate imine.

-

Cyclization : Ring closure to form the fused pyrazoloquinoline structure .

Example from Literature :

| Reactant 1 | Reactant 2 | Product | Yield |

|---|---|---|---|

| Anthranilaldehyde | Pyrazol-5-one | Pyrazoloquinoline | 60–80% |

Challenges and Considerations

-

Regioselectivity : Control of substitution patterns during electrophilic reactions.

-

Functional Group Compatibility : Balancing reactivity of amine and heterocyclic moieties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core followed by the introduction of the pyrazole moiety. Characterization techniques such as NMR, FT-IR, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Medicinal Chemistry

2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-amine has garnered attention for its potential pharmacological properties:

- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and A549. Studies indicate that it induces apoptosis in cancer cells, modulating signaling pathways associated with cell proliferation and survival .

- Antidiabetic Potential : In vitro evaluations have shown that this compound inhibits key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. Molecular docking studies further support its potential as a therapeutic agent for managing diabetes, with IC50 values indicating promising efficacy .

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting applications in treating inflammatory diseases .

Research indicates that compounds containing the pyrazole group often exhibit strong antioxidant properties. For instance, studies have shown that derivatives with similar structures demonstrate significant radical scavenging abilities, crucial for mitigating oxidative stress in biological systems .

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form quinoline N-oxides. |

| Reduction | Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives. |

| Substitution | Electrophilic and nucleophilic substitution can introduce various functional groups onto the quinoline or pyrazole rings. |

Common reagents include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and halogens (substitution).

Anticancer Evaluation

In a study focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting substantial efficacy compared to standard chemotherapeutics .

Study on Antidiabetic Activity

A recent study evaluated several pyrazole derivatives, including this compound, for their antidiabetic properties. The results demonstrated effective inhibition of α-glucosidase and α-amylase activity, supporting its potential use as therapeutic agents for diabetes management .

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterases and kinases, leading to the modulation of cellular signaling pathways . Its bioactivity is attributed to its ability to bind to active sites of target proteins, thereby altering their function and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline derivatives: Such as chloroquine and mepacrine, which are used as antimalarial agents.

Pyrazole derivatives: Including celecoxib and rimonabant, which have anti-inflammatory and anti-obesity properties.

Uniqueness

2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-amine is unique due to its combined structural features of quinoline and pyrazole, which confer distinct pharmacological properties. Its dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for drug development and other scientific applications .

Biologische Aktivität

2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, particularly focusing on its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core followed by the introduction of the pyrazole moiety. Characterization techniques such as NMR, FT-IR, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research indicates that compounds containing the pyrazole group often exhibit strong antioxidant properties. For instance, studies have shown that derivatives with similar structures to this compound demonstrate significant radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

Antidiabetic Potential

In vitro evaluations have highlighted the compound's ability to inhibit key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. For example, related pyrazole derivatives showed IC50 values of 75.62 µM for α-glucosidase inhibition, indicating a promising antidiabetic effect . Molecular docking studies further support these findings by elucidating the binding interactions between the compound and target enzymes.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. The pyrazole moiety is known for its ability to induce apoptosis in cancer cells, with studies revealing significant cytotoxic effects against cell lines such as HeLa and A549 . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as COX and LOX. This suggests a potential application in treating inflammatory diseases .

Study on Antidiabetic Activity

A recent study evaluated several pyrazole derivatives, including this compound, for their antidiabetic properties. The results demonstrated that these compounds effectively inhibited α-glucosidase and α-amylase activity, supporting their potential use as therapeutic agents for managing diabetes .

Anticancer Evaluation

In another investigation focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting substantial efficacy compared to standard chemotherapeutics .

Data Summary

Eigenschaften

IUPAC Name |

2-(2-methylpyrazol-3-yl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-13(6-7-15-17)12-8-10(14)9-4-2-3-5-11(9)16-12/h2-8H,1H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUJTBWTWCTYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC3=CC=CC=C3C(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.